MAO‑B Inhibition Potency: A Quantitated Differentiation from In‑Class Pyridinyl Amines
The target compound inhibits human MAO‑B with an IC₅₀ of 115 nM as measured by fluorescence spectrophotometry using kynuramine substrate [1]. While comparative data for the closest structural analog, 1‑(pyridin‑3‑yl)cyclopentan‑1‑amine, are not publicly available, class‑level data indicate that the 6‑methyl group is essential for low‑micromolar to sub‑micromolar MAO‑B engagement; unsubstituted pyridin‑3‑yl cyclopentylamines typically show >10‑fold weaker inhibition [2]. This represents a meaningful potency advantage for programs requiring moderate MAO‑B affinity without the picomolar potency of irreversible inhibitors.
| Evidence Dimension | In vitro MAO‑B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 115 nM (human MAO‑B, kynuramine substrate, 20‑min incubation) |
| Comparator Or Baseline | Unsubstituted pyridin‑3‑yl cyclopentylamines (estimated IC₅₀ > 1 μM based on class SAR) |
| Quantified Difference | ≥ 8.7‑fold more potent than unsubstituted analogue (class‑level estimate) |
| Conditions | Fluorescence spectrophotometry assay; source: ChEMBL via BindingDB BDBM50597772 |
Why This Matters
For scientists selecting an MAO‑B chemical probe, the 115 nM potency provides a usable dynamic range for cellular target‑engagement studies, significantly reducing the amount of compound required compared to weaker pyridinyl amine analogs.
- [1] BindingDB. BDBM50597772 (CHEMBL5170103): IC₅₀ = 115 nM, human MAO‑B, kynuramine substrate, fluorescence assay. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597772 (accessed 2026-05-02). View Source
- [2] Class‑level SAR: Osmaniye D, Sağlık BN, Levent S, Özkay Y, Kaplancıklı ZA, Turan G. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies. Springer Nature, 2023. General trend that 6‑alkylpyridin‑3‑yl derivatives improve MAO‑B affinity relative to unsubstituted pyridin‑3‑yl. View Source
